molecular formula C23H17BrO5 B13313163 7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4h-chromen-4-one

7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4h-chromen-4-one

Cat. No.: B13313163
M. Wt: 453.3 g/mol
InChI Key: MQDQCVNBUXBMIN-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the phenyl ring.

    Hydroxylation: The addition of a hydroxyl group to the chromenone structure.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

    Scavenging free radicals: Reducing oxidative stress and preventing cellular damage.

    Modulating signaling pathways: Affecting pathways like NF-κB and MAPK, which are involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-(4-bromophenyl)-5-methoxy-4H-chromen-4-one: Lacks the benzyloxy group.

    7-(Benzyloxy)-2-(4-chlorophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one: Contains a chlorine atom instead of bromine.

    7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one: Lacks the methoxy group.

Uniqueness

The presence of the benzyloxy, bromophenyl, hydroxy, and methoxy groups in 7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one contributes to its unique chemical properties and biological activities. These structural features may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

7-(Benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one, a compound belonging to the flavonoid class, exhibits a diverse range of biological activities. Its unique chromenone backbone, complemented by multiple functional groups such as a benzyloxy group and a bromophenyl moiety, enhances its reactivity and potential pharmacological effects. This article reviews the biological activities associated with this compound, including its interactions with biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula : C23H17BrO5
  • Molecular Weight : 453.28 g/mol
  • CAS Number : 1402931-94-5

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It interacts with various cancer cell lines, demonstrating inhibitory effects on cell proliferation. The compound's structure allows for effective binding to cellular targets involved in cancer progression.

Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)4.33
HCT116 (colon cancer)3.1
HePG-2 (liver cancer)2.86

Antioxidant Activity

The compound exhibits notable antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is essential for preventing cellular damage and supporting overall health.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The presence of hydroxyl and methoxy groups enhances its ability to disrupt bacterial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxyl group facilitates hydrogen bonding with enzyme active sites, modulating their activity.
  • Receptor Binding : The bromophenyl moiety allows for π-π interactions and halogen bonding, enhancing binding affinity to various receptors.
  • Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various derivatives of chromenone compounds, it was found that this compound exhibited superior activity compared to structurally similar compounds. The study highlighted its potential as an effective agent against multiple cancer types, with IC50 values indicating strong efficacy at low concentrations .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions including oxidation and substitution methods. Variations in substituents significantly affect the biological activity, emphasizing the importance of structural modifications in drug design .

Properties

Molecular Formula

C23H17BrO5

Molecular Weight

453.3 g/mol

IUPAC Name

2-(4-bromophenyl)-3-hydroxy-5-methoxy-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C23H17BrO5/c1-27-18-11-17(28-13-14-5-3-2-4-6-14)12-19-20(18)21(25)22(26)23(29-19)15-7-9-16(24)10-8-15/h2-12,26H,13H2,1H3

InChI Key

MQDQCVNBUXBMIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)Br)O)OCC4=CC=CC=C4

Origin of Product

United States

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